Bacillomycin Fb
Description
Bacillomycin Fb is a cyclic lipopeptide antibiotic belonging to the iturin family, produced by Bacillus subtilis. It is characterized by a heptapeptide chain linked to a β-amino fatty acid moiety. The peptide sequence comprises Asp³, Glu¹, Pro¹, Thr¹, Tyr¹, and a variable β-amino fatty acid chain (iso-C15, iso-C16, iso-C17, or anteiso-C15/C17) . This compound exhibits potent antifungal activity due to its ability to disrupt fungal membrane integrity via pore formation . Its structural uniqueness lies in the presence of free carboxyl groups, distinguishing it from other bacillomycin variants like bacillomycin F .
Properties
CAS No. |
115088-48-7 |
|---|---|
Molecular Formula |
C5H9NO4 |
Synonyms |
Bacillomycin Fb |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Bacillomycin Fb and Related Lipopeptides
| Compound | Core Peptide Sequence | β-Amino Fatty Acid Chain | Unique Features | Molecular Weight (Da) |
|---|---|---|---|---|
| This compound | Cyclo-(Asp³, Glu¹, Pro¹, Thr¹, Tyr¹) | C15–C17 (iso/anteiso) | Free carboxyl groups | ~1,040–1,070 |
| Bacillomycin L | Cyclo-(Asn-Tyr-Asn-Ser-Glu-Ser-Thr) | C13–C15 (iso) | Ser-rich peptide chain | ~1,008–1,050 |
| Bacillomycin D | Cyclo-(Asp-Asn-Pro-Glu-Ser-Thr) | C14–C17 (iso/anteiso) | Enhanced biofilm formation | ~1,030–1,072 |
| Iturin A | Cyclo-(Asp-Tyr-Asn-Gln-Pro-Ser-Thr) | C14–C17 (β-amino) | High surfactant activity | ~1,050–1,080 |
| Fengycin | Cyclo-(Gln-Tyr-Thr-Glu-Ala-Pro) | C16–C18 (β-hydroxy) | Antifungal and biosurfactant dual role | ~1,460–1,550 |
Key Observations :
- Fatty Acid Variability: this compound and D share β-amino fatty acid chains (C15–C17), but this compound’s iso/anteiso diversity is influenced by culture medium composition .
- Functional Groups : Unlike Bacillomycin L (Ser-rich) or Iturin A (Gln/Pro), this compound’s free carboxyl groups enhance its solubility and interaction with fungal membranes .
Antifungal Activity
Table 2: Antifungal Spectrum and Efficacy
| Compound | Target Pathogens | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Fusarium oxysporum, Aspergillus spp. | 1–5 | Membrane disruption via ion leakage |
| Bacillomycin D | Fusarium graminearum, Rhizoctonia | 0.5–3 | Biofilm inhibition; ROS induction |
| Bacillomycin L | Magnaporthe oryzae, Botrytis cinerea | 0.28–45.92 | Hyphal deformation and spore lysis |
| Fengycin | Fusarium verticillioides | 5–10 | Membrane permeabilization |
| Iturin A | Candida albicans | 2–8 | Pore formation and ergosterol binding |
Key Findings :
- Potency : Bacillomycin D exhibits the lowest MIC (0.5–3 μg/mL) against Fusarium spp., attributed to its synergistic role in biofilm disruption and ROS generation .
- Broad-Spectrum Activity : this compound shows moderate efficacy but broader pH/thermal stability (stable at 100°C and pH 3–9) .
- Pathogen-Specific Sensitivity : Bacillomycin L is highly effective against Magnaporthe oryzae (IC50 = 0.35 μg/mL) but weak against Fusarium fujikuroi (IC50 = 28.99 μg/mL) .
Q & A
Basic Research Questions
Q. What are the standard methods for isolating and purifying Bacillomycin Fb from Bacillus spp. cultures?
- Methodological Answer : this compound, a lipopeptide in the Bacillomycin family, is typically isolated via acid precipitation (pH 2–3) followed by solvent extraction (e.g., methanol or ethyl acetate). Further purification employs reverse-phase HPLC or silica gel chromatography. For homologues like Bacillomycin D, LC-ESI-MS (liquid chromatography-electrospray ionization mass spectrometry) with observed m/z peaks (e.g., 1030.53 for Bacillomycin D C14) confirms structural identity . Ensure purity validation using NMR spectroscopy and tandem MS/MS fragmentation patterns.
Q. How can researchers determine the antifungal activity of this compound in vitro?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) with fungal strains (e.g., Candida albicans or Aspergillus flavus). Prepare serial dilutions of this compound (5–100 µg/mL) and measure minimum inhibitory concentrations (MICs) after 24–48 hours. Include controls (e.g., amphotericin B) and validate results with triplicate trials. For biofilm inhibition, employ crystal violet staining or confocal microscopy to quantify biomass reduction .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : LC-ESI-MS is essential for determining molecular mass and fatty acid chain length (e.g., C14–C17 variants in Bacillomycin D). NMR (¹H, ¹³C, and 2D-COSY) resolves cyclic peptide backbone structures. For example, Bacillomycin D homologues show distinct m/z peaks (e.g., 1044.54 for C15) . Pair with MALDI-TOF for high-throughput screening of homologues.
Advanced Research Questions
Q. How can transcriptomic analysis elucidate this compound’s role in biofilm formation?
- Methodological Answer : Compare wild-type and Bacillomycin-deficient mutants (e.g., ΔbacFb strains) via RNA sequencing. Key steps:
- Extract RNA from biofilm-associated cells (logarithmic phase).
- Use Illumina platforms for sequencing and tools like DESeq2 for differential gene expression analysis.
- Focus on genes regulating surfactin synthesis, motility (flgK, fliD), and matrix proteins (epsA-O). In Bacillomycin D-deficient mutants, downregulation of comA and degQ impairs biofilm maturation .
Q. How do structural variations (e.g., fatty acid chain length) in this compound homologues affect bioactivity?
- Methodological Answer : Compare homologues (e.g., C14 vs. C16) using cytotoxicity assays (MTT) and apoptosis markers (Annexin V/PI staining). For Bacillomycin D, C16 exhibits higher inhibition rates (58.6% at 50 µg/mL) against HeLa cells than C15 (54.7%), attributed to enhanced membrane penetration . Validate with molecular dynamics simulations to model lipid bilayer interactions.
Q. What experimental strategies resolve contradictions in this compound’s reported MIC values across studies?
- Methodological Answer : Address variability by:
- Standardizing culture conditions (pH, temperature) and solvent systems (DMSO vs. aqueous).
- Cross-referencing with independent assays (e.g., disk diffusion vs. microbroth dilution).
- Analyzing homologues’ purity via HPLC-ELSD; impurities >5% skew MIC results. For Bacillomycin D, discrepancies arise from unaccounted homologues in mixed preparations .
Q. How can CRISPR-Cas9 be used to optimize this compound yield in Bacillus spp.?
- Methodological Answer : Target the bacFb operon’s regulatory regions (e.g., promoter or nrps domains) for knockout/overexpression. Steps:
- Design sgRNAs complementary to bacA (adenylation domain) or bacB (peptidyl carrier protein).
- Use plasmid vectors (e.g., pJOE8999) for homologous recombination.
- Quantify yield via HPLC and correlate with transcript levels (qPCR of bacFb genes).
Methodological Considerations
- Data Reliability : Ensure statistical rigor (e.g., ANOVA with post-hoc Tukey tests) and report uncertainties (e.g., ±SEM). Replicate experiments ≥3 times .
- Ethical Compliance : For cytotoxicity studies, follow institutional biosafety protocols (e.g., BSL-2 for human cell lines) and include ethical approval codes in publications .
- Literature Synthesis : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to contextualize research gaps (e.g., "How does this compound compare to Bacillomycin D in antifungal efficacy?") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
